4'-Azetidinomethyl-2-carboethoxybenzophenone
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Overview
Description
4’-Azetidinomethyl-2-carboethoxybenzophenone is a heterocyclic compound that belongs to the benzophenone family. It has a molecular formula of C20H21NO3 and a molecular weight of 323.39 g/mol . This compound is commonly used as a photo-initiator in polymer chemistry .
Preparation Methods
The synthesis of 4’-Azetidinomethyl-2-carboethoxybenzophenone involves several steps. One common synthetic route includes the reaction of ethyl 2-benzoylbenzoate with azetidine in the presence of a suitable catalyst. The reaction conditions typically involve heating the reactants under reflux in an appropriate solvent . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
4’-Azetidinomethyl-2-carboethoxybenzophenone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol group using reducing agents like sodium borohydride.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions, where nucleophiles replace the azetidine moiety.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4’-Azetidinomethyl-2-carboethoxybenzophenone has several scientific research applications:
Biology: Research studies explore its potential as a biochemical probe due to its unique structural properties.
Medicine: Investigations are ongoing to determine its potential therapeutic applications, particularly in drug delivery systems.
Industry: It is utilized in the production of advanced materials, including coatings and adhesives.
Mechanism of Action
The mechanism of action of 4’-Azetidinomethyl-2-carboethoxybenzophenone involves its ability to absorb light and generate reactive species that initiate polymerization. The molecular targets include the monomers in the polymerization process, and the pathways involved are primarily photochemical reactions .
Comparison with Similar Compounds
Similar compounds to 4’-Azetidinomethyl-2-carboethoxybenzophenone include other benzophenone derivatives such as:
- 4’-Methylbenzophenone
- 4’-Chlorobenzophenone
- 4’-Methoxybenzophenone
Compared to these compounds, 4’-Azetidinomethyl-2-carboethoxybenzophenone is unique due to the presence of the azetidine ring, which imparts distinct photochemical properties and enhances its effectiveness as a photo-initiator .
Properties
IUPAC Name |
ethyl 2-[4-(azetidin-1-ylmethyl)benzoyl]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3/c1-2-24-20(23)18-7-4-3-6-17(18)19(22)16-10-8-15(9-11-16)14-21-12-5-13-21/h3-4,6-11H,2,5,12-14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWZKVUIHJOLWEQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1C(=O)C2=CC=C(C=C2)CN3CCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50642792 |
Source
|
Record name | Ethyl 2-{4-[(azetidin-1-yl)methyl]benzoyl}benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50642792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898756-25-7 |
Source
|
Record name | Ethyl 2-{4-[(azetidin-1-yl)methyl]benzoyl}benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50642792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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